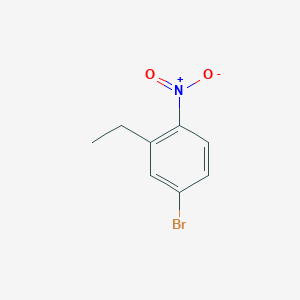

4-Bromo-2-ethyl-1-nitrobenzene

Description

Position and Significance within Substituted Nitrobenzene (B124822) Derivatives

Substituted nitrobenzenes are a class of compounds extensively studied in organic chemistry due to the profound influence of the nitro group on the aromatic system. The nitro group is a potent electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. In 4-Bromo-2-ethyl-1-nitrobenzene, this deactivation is modulated by the presence of the ethyl group and the bromine atom.

The ethyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, yet also ortho-, para-directing substituent. The interplay of these electronic effects on the benzene ring is complex. The nitro group's strong deactivating nature generally governs the ring's reactivity, making further electrophilic substitutions challenging. However, the positions of the existing substituents direct any potential incoming electrophiles.

Interdisciplinary Relevance in Advanced Organic Synthesis Research

The utility of this compound extends beyond fundamental organic chemistry into various interdisciplinary research areas, primarily as a key building block for more complex molecules. Its pre-functionalized structure makes it an attractive starting material in multi-step synthetic sequences.

In medicinal chemistry, derivatives of substituted nitroaromatics are of considerable interest. The reduction of the nitro group to an amine is a critical step in the synthesis of many pharmaceutical compounds. Patents have cited this compound as an intermediate in the creation of novel compounds aimed at treating degenerative and inflammatory diseases. parkwayscientific.com The ability to selectively modify the bromo and nitro functionalities allows for the systematic development of new molecular scaffolds for drug discovery programs. For example, related nitroaromatic compounds have been investigated for potential antimicrobial and cytotoxic activities.

In the field of material science, this compound and its derivatives are explored for the synthesis of materials with tailored electronic and optical properties. The presence of the nitro group, a strong chromophore, and the potential for conversion into other functional groups, enables the design of novel dyes and specialty polymers. The reactivity of the compound allows for its incorporation into larger polymeric structures, potentially enhancing properties like thermal stability and chemical resistance. chemimpex.com The study of such substituted benzenes contributes to the development of advanced materials for applications in electronics and photonics.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMKUMRZBAGVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627646 | |

| Record name | 4-Bromo-2-ethyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148582-37-0 | |

| Record name | 4-Bromo-2-ethyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 4 Bromo 2 Ethyl 1 Nitrobenzene

Classical and Sequential Reaction Strategies

Traditional synthetic routes to 4-bromo-2-ethyl-1-nitrobenzene rely on a series of well-established electrophilic aromatic substitution reactions. The order of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the functional groups.

Multi-Step Synthesis from Benzene (B151609) and its Derivatives

A common and logical pathway begins with the functionalization of a simple benzene ring, sequentially introducing the ethyl, nitro, and bromo groups.

The initial step in one synthetic sequence involves the ethylation of benzene to form ethylbenzene (B125841). This is typically accomplished through a Friedel-Crafts alkylation reaction. mt.combyjus.com In this process, benzene is treated with an ethylating agent, such as ethyl bromide (C₂H₅Br) or ethylene (B1197577), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.combyjus.comdoubtnut.com The catalyst facilitates the formation of an electrophilic carbocation, which then attacks the electron-rich benzene ring. byjus.com

The mechanism involves the Lewis acid activating the alkyl halide to generate a carbocation. This electrophile then reacts with the benzene ring, temporarily disrupting its aromaticity to form a cyclohexadienyl cation intermediate. byjus.com A subsequent deprotonation step restores the aromatic system, yielding ethylbenzene and regenerating the catalyst. byjus.com This reaction is a cornerstone of industrial chemistry, producing ethylbenzene on a massive scale as a precursor to styrene. mt.com

With ethylbenzene as the substrate, the next step is typically nitration. This reaction introduces a nitro (-NO₂) group onto the aromatic ring using a nitrating mixture, commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). doubtnut.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). nih.gov

The ethyl group is an activating, ortho-, para-directing substituent. doubtnut.com This means it increases the reactivity of the benzene ring towards electrophilic attack and directs the incoming nitro group primarily to the positions ortho (adjacent) and para (opposite) to it. The electron-donating nature of the ethyl group stabilizes the intermediate carbocation formed during the substitution at these positions. quora.com Steric hindrance from the ethyl group can influence the ratio of ortho to para products, with the para position often being favored. frontiersin.org For instance, the nitration of ethylbenzene yields a mixture of 2-ethyl-1-nitrobenzene and 4-ethyl-1-nitrobenzene.

The final step in this sequential synthesis is the bromination of the nitrated ethylbenzene intermediate. The specific isomer used, either 2-ethyl-1-nitrobenzene or 4-ethyl-1-nitrobenzene, will determine the final product. To obtain this compound, the starting material for this step must be 2-ethyl-1-nitrobenzene.

In 2-ethyl-1-nitrobenzene, the ethyl group is ortho, para-directing, while the nitro group is a deactivating, meta-directing group. The directing effects of these two substituents work in concert to favor the substitution of bromine at the position para to the ethyl group and meta to the nitro group, which is the C4 position. A widely cited method for this transformation is the use of N-bromosuccinimide (NBS) under reflux conditions. Alternatively, bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) can be used.

It is important to distinguish this aromatic bromination from benzylic bromination, which would occur on the ethyl side chain under free-radical conditions (e.g., NBS with light or a radical initiator). jove.comjove.comntu.edu.sg For aromatic substitution, the conditions favor an electrophilic attack on the ring. pearson.com

An alternative sequence involves the bromination of ethylbenzene first, followed by nitration. The ethyl group would direct the bromine to the para position, yielding 4-bromoethylbenzene. doubtnut.com Subsequent nitration would then be directed by both the ethyl group (ortho, para-directing) and the bromine (ortho, para-directing but deactivating). The incoming nitro group would preferentially add to a position ortho to the activating ethyl group, resulting in the desired this compound. doubtnut.com

Aromatic Nitration Reactions and Regiochemical Control

Isomer Separation and Purification Techniques in Synthetic Sequences

A significant challenge in multi-step aromatic syntheses is the formation of isomeric products. For example, the nitration of ethylbenzene produces both ortho and para isomers. frontiersin.org The separation of these isomers is crucial for obtaining a pure final product.

Several standard laboratory techniques are employed for this purpose, capitalizing on the different physical properties of the isomers.

Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective separation method. However, for some nitroaromatic isomers, the boiling points can be very close, making this technique challenging. google.com

Crystallization: Isomers often have different solubilities in a given solvent. Recrystallization can be used to selectively crystallize one isomer from a solution, leaving the other in the mother liquor.

Chromatography: Techniques like column chromatography and high-performance liquid chromatography (HPLC) are powerful tools for separating isomers. nih.gov These methods rely on the differential partitioning of the isomers between a stationary phase and a mobile phase. Reversed-phase HPLC has been successfully used to separate various mononitro-aromatic compounds. nih.gov

Chemical Separation: In some cases, isomers can be separated by selectively reacting one of them. For instance, hindered nitro isomers can be left unreacted while unhindered isomers are selectively reduced to anilines. The resulting anilines can then be easily separated from the unreacted nitro compound by acid-base extraction. google.comdoubtnut.com

Modern and Sustainable Synthetic Approaches

While classical methods are well-established, modern organic synthesis emphasizes the development of more sustainable and efficient processes. Traditional nitration methods, for example, use highly corrosive mixed acids, leading to significant waste and safety concerns. frontiersin.orgrsc.org

Recent advancements focus on greener alternatives:

Continuous-Flow Microreactors: The use of continuous-flow microreactors for nitration reactions offers several advantages. rsc.org These systems allow for precise control over reaction parameters, enhancing safety and often improving yield and selectivity. They can also facilitate the recycling of waste acids, reducing environmental impact and improving economic viability. rsc.org

Solid Acid Catalysts: Replacing liquid acids like H₂SO₄ with solid acid catalysts such as zeolites or phosphotungstic acid supported on silica (B1680970) gel is an area of active research for reactions like Friedel-Crafts alkylation. etsu.edu Solid catalysts are non-corrosive, easily separable from the reaction mixture, and can often be regenerated and reused. etsu.edu

Green Catalytic Systems: The development of novel catalytic systems for the reduction of nitroaromatic compounds, a related field, includes the use of nanoparticles synthesized via green methods. frontiersin.org These approaches aim to minimize the use of hazardous reagents and solvents. frontiersin.org For the synthesis of nitroaromatics themselves, methods using reagents like Fe(NO₃)₃·9H₂O as both a promoter and nitro source are being explored to avoid harsh acidic conditions. researchgate.net

These modern approaches hold the promise of making the synthesis of compounds like this compound safer, more efficient, and more environmentally friendly. rsc.orgfrontiersin.org

Continuous Flow Reactor Applications for Efficient Synthesis

The synthesis of nitrated aromatic compounds, including intermediates like this compound, is increasingly benefiting from the application of continuous flow reactor technology. wordpress.com Nitration reactions are typically fast and highly exothermic, which can pose significant safety risks and lead to the formation of unwanted byproducts in traditional batch reactors due to challenges in temperature control. nih.gov

Continuous flow reactors, particularly microreactors, offer substantial advantages by providing superior heat and mass transfer. researchgate.net Their high surface-area-to-volume ratio allows for efficient dissipation of the heat generated during exothermic nitration, enabling precise temperature control that is difficult to achieve in large-scale batch processes. nih.gov This enhanced control minimizes the formation of regioisomers and dinitrated impurities, leading to a cleaner reaction profile and higher product selectivity. wordpress.com

Furthermore, flow chemistry enhances process safety. The small internal volume of the reactor means that only a minimal amount of hazardous material is reacting at any given moment, significantly reducing the risks associated with handling potent nitrating agents and managing highly exothermic events. nih.govacsgcipr.org The reduced reaction times and automated nature of flow systems also contribute to higher throughput and operational efficiency compared to conventional batch methods. wordpress.comshodhsagar.com

| Feature | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation |

| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Temperature Control | Difficult to maintain uniformly | Precise and uniform control |

| Selectivity | Lower, risk of side products | Higher, minimized byproduct formation |

| Scalability | Complex, requires reactor redesign | Simpler, "scaling-out" by running reactors in parallel |

| Reaction Time | Often longer (hours) | Significantly shorter (minutes) |

A comparative table highlighting the advantages of continuous flow reactors over traditional batch reactors for nitration processes.

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, using safer reagents, and improving energy efficiency.

A key consideration is the choice of brominating agent. While molecular bromine (Br₂) is effective, it is a highly corrosive, toxic, and volatile liquid, making it hazardous to handle. wordpress.com N-bromosuccinimide (NBS), a crystalline solid, is often considered a greener alternative because it is significantly easier and safer to handle. wordpress.comijper.org Although the atom economy of NBS is lower than that of Br₂, as only one bromine atom from the molecule is utilized, its reduced hazard profile often makes it a preferred reagent. wordpress.com The succinimide (B58015) byproduct can also be recovered and recycled, further improving the sustainability of the process. ijper.org

Catalytic Methodologies for Selective Functionalization

Catalysis is fundamental to the selective and efficient synthesis of this compound. The choice of catalysts and reaction conditions dictates the regioselectivity of the electrophilic aromatic substitution steps.

In the synthesis pathway starting from benzene, Lewis acid catalysts are essential. Friedel-Crafts alkylation to introduce the ethyl group is catalyzed by compounds like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). digitellinc.com Similarly, the subsequent bromination of ethylbenzene relies on a Lewis acid catalyst to polarize the Br-Br bond and generate a sufficiently electrophilic bromine species to attack the aromatic ring. digitellinc.com

For the nitration step, concentrated sulfuric acid acts as the catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. nih.govmsu.edu The control over reaction conditions, particularly temperature and the ratio of acids, is critical for achieving selective mono-nitration and preventing the formation of dinitrated byproducts. nih.gov

The directing effects of the substituents are controlled by their electronic nature, but the reaction conditions can sometimes be manipulated to alter the outcome. Studies on the competitive bromination and nitration of other aromatic systems have shown that the relative rates of these two reactions can be inverted based on the activity of the substrate. For highly deactivated aromatic rings, bromination can become the more favorable pathway even in the presence of a nitrating agent, demonstrating that careful selection of reagents and conditions is key to achieving selective functionalization.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Ethyl 1 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The benzene (B151609) ring acts as a nucleophile in this reaction, and therefore, its reactivity is sensitive to substituents that either donate or withdraw electron density. libretexts.org

Directing Effects of Bromine, Ethyl, and Nitro Groups on Aromatic Reactivitybenchchem.comchemicalbook.com

The substituents on the 4-bromo-2-ethyl-1-nitrobenzene ring govern the position of further electrophilic attack. Their individual and collective directing effects determine the regioselectivity of substitution reactions.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. numberanalytics.comuoanbar.edu.iq Its strong electron-withdrawing nature, both through inductive effects and resonance, significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack. uoanbar.edu.iqminia.edu.eg Nitration of benzene, for instance, proceeds much more slowly when a nitro group is present. libretexts.org The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic substitution. uoanbar.edu.iq

Ethyl Group (-CH₂CH₃): The ethyl group is an alkyl group, which is classified as an activating group and an ortho-, para-director. libretexts.orgnumberanalytics.com It donates electron density to the ring primarily through an inductive effect, thereby stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack. libretexts.org This stabilization is more effective when the attack occurs at the ortho and para positions. libretexts.org

In this compound, the directing effects of these three groups are combined. The powerful meta-directing nitro group and the ortho-, para-directing ethyl and bromo groups will influence the position of any incoming electrophile. The ultimate regiochemical outcome of an EAS reaction on this substrate will depend on the specific reaction conditions and the nature of the electrophile, with potential for the formation of a mixture of products.

Kinetic and Thermodynamic Aspects of Substitution Reactions

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents present on the aromatic ring. Activating groups increase the reaction rate, while deactivating groups decrease it. wikipedia.org

| Substituent Type | Effect on Ring | Directing Effect | Example Groups |

| Activating | Electron-donating | Ortho, Para | -NH₂, -OH, -OR, -R |

| Deactivating | Electron-withdrawing | Meta | -NO₂, -CN, -SO₃H, -COR |

| Deactivating | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para | -F, -Cl, -Br, -I |

The mechanism of EAS reactions typically proceeds through a two-step process involving the formation of a positively charged intermediate known as a sigma complex or benzenonium ion. msu.edu The formation of this intermediate is usually the rate-determining step. msu.eduminia.edu.eg The stability of this carbocation is a key factor in determining the reaction's kinetics. Electron-donating groups stabilize this intermediate, lowering the activation energy and increasing the reaction rate. libretexts.org Conversely, electron-withdrawing groups destabilize it, increasing the activation energy and slowing the reaction. numberanalytics.comuoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic compounds that are electron-poor can undergo nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. wikipedia.org This is in contrast to EAS, where the aromatic ring itself acts as the nucleophile. masterorganicchemistry.com

Displacement of the Bromine Atom by Various Nucleophilesbenchchem.com

In this compound, the bromine atom can act as a leaving group and be displaced by a variety of nucleophiles. Common nucleophiles that can participate in SNAr reactions include hydroxide (B78521) ions, alkoxides, ammonia, and amines. byjus.com The reaction proceeds through an addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. libretexts.org

Influence of the Nitro Group on SNAr Activationbenchchem.com

The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for the activation of the aromatic ring towards nucleophilic attack. wikipedia.orgnumberanalytics.com The nitro group significantly enhances the rate of SNAr reactions, particularly when it is positioned ortho or para to the leaving group. byjus.commsu.edu

In this compound, the nitro group is in the ortho position relative to the ethyl group and meta to the bromine atom. However, it is para to the position of nucleophilic attack on the bromine-bearing carbon. This para-relationship is highly activating because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance. libretexts.org This stabilization of the intermediate lowers the activation energy of the reaction, thereby facilitating the substitution. numberanalytics.com The more electron-withdrawing groups present, the greater the stabilization and the faster the reaction. For example, 1-chloro-2,4-dinitrobenzene (B32670) reacts with nucleophiles much more readily than chlorobenzene. libretexts.orgmsu.edu

Reduction Chemistry of the Nitro Group in this compound

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines. acs.org These anilines are valuable intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. acs.org

The nitro group of this compound can be reduced to form 4-bromo-2-ethylaniline. This transformation can be achieved using various reducing agents. Classic methods include the use of metals in acidic media, such as tin and hydrochloric acid or iron and hydrochloric acid (the Béchamp reduction). unimi.it Catalytic hydrogenation, employing catalysts like platinum, palladium, or nickel with hydrogen gas, is also a common and often cleaner method. acs.org More modern methods may utilize reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst or transfer hydrogenation with reagents like hydrazine (B178648) hydrate. unimi.it

The general mechanism for the reduction of a nitroarene to an aniline (B41778) is believed to proceed through a series of intermediates, starting with the nitrosoarene, followed by the hydroxylamine (B1172632), and finally the aniline. acs.org

| Reagent | Conditions | Product |

| Sn, HCl | Acidic | 4-Bromo-2-ethylaniline |

| Fe, HCl | Acidic | 4-Bromo-2-ethylaniline |

| H₂, Pd/C | Catalytic Hydrogenation | 4-Bromo-2-ethylaniline |

| NaBH₄, Catalyst | Catalytic Reduction | 4-Bromo-2-ethylaniline |

| N₂H₄·H₂O, Catalyst | Transfer Hydrogenation | 4-Bromo-2-ethylaniline |

This reduction provides a synthetic route to 4-bromo-2-ethylaniline, which is a useful building block for more complex molecules, including those with potential biological activity. chemdad.com

Selective Reduction to 4-Bromo-2-ethyl-1-aminobenzene

The conversion of the nitro group in this compound to an amino group, yielding 4-bromo-2-ethyl-1-aminobenzene, is a pivotal transformation in organic synthesis. This reduction can be accomplished through various methods, each with its own set of conditions and mechanistic pathways. The primary approaches include catalytic hydrogenation and metal-mediated reductions. acs.org

Catalytic Hydrogenation: Mechanistic Considerations and Catalyst Choice

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. acs.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. qianggroup.com

Mechanistic Considerations: The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates. thieme-connect.de The generally accepted Haber mechanism proposes two potential pathways: a direct route and a condensation route. scispace.com The reaction begins with the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine. thieme-connect.de In the direct pathway, the hydroxylamine is directly reduced to the amine. In the condensation pathway, the nitroso and hydroxylamine intermediates can react to form azoxy and azo compounds, which are then further reduced to the final amine product. thieme-connect.descispace.com The choice of catalyst and reaction conditions can influence which pathway is favored.

Catalyst Choice: A variety of metal catalysts are effective for the hydrogenation of nitroarenes, with palladium-based catalysts being particularly common. acs.orgresearchgate.net Platinum-based catalysts are also recognized for their high efficiency in dissociating molecular hydrogen. qianggroup.com Nickel is another viable, though less frequently used, option. acs.org The support material for the metal nanoparticles can also significantly impact the catalyst's activity and selectivity. For instance, ultrasmall platinum nanoparticles supported on nitrogen-doped carbon nanotubes have demonstrated high activity and selectivity for the hydrogenation of nitroarenes. qianggroup.com Bimetallic catalysts, such as those containing platinum and tin, have also been explored to enhance selectivity towards the desired amine product. mdpi.com

| Catalyst | Support | Key Features |

| Palladium | Carbon (Pd/C) | Commonly used, highly prevalent in literature. acs.org |

| Platinum | Carbon (Pt/C), Platinum(IV) oxide (PtO₂) | High dissociative capacity for H₂, can be tuned for selectivity. acs.orgqianggroup.com |

| Nickel | Raney Nickel | An alternative to precious metal catalysts. acs.org |

| Bimetallic Pt-Sn | Nylon powder | Can improve selectivity towards the amine. mdpi.com |

It is important to note that some catalysts may also promote dehalogenation, which can be an undesired side reaction. For example, a bio-catalyst derived from Desulfovibrio desulfuricans (bio-Pd) showed selectivity for dehalogenation in the reduction of 1-bromo-2-nitrobenzene (B46134). bham.ac.uk

Metal-Mediated Reduction Methods (e.g., Iron, Tin(II) Chloride, Zinc)

Reductions using metals in the presence of an acid are a classical and effective method for converting nitroarenes to anilines. acs.org Common metals employed for this purpose include iron, tin, and zinc. acs.orgmsu.edu

Iron: The Béchamp reduction, which utilizes iron filings in the presence of an acid like acetic acid or hydrochloric acid, is a historically significant and industrially applied method for aniline production. acs.org Iron-promoted reductions are among the most prevalent methods reported in the literature for this transformation. acs.org More recent developments include the use of iron(II) chloride tetrahydrate in combination with other reagents. nih.gov Iron chalcogenide carbonyl clusters have also been explored as catalysts for the reduction of nitrobenzene (B124822) using hydrazine hydrate, with the diselenide cluster showing high efficiency. rsc.org

Tin(II) Chloride: Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a well-established reagent for the reduction of nitro compounds. The reaction proceeds through the stepwise reduction of the nitro group. However, studies on the reduction of nitroindazoles with anhydrous SnCl₂ in alcohol have shown that side reactions, such as the introduction of an alkoxy group onto the aromatic ring, can occur. researchgate.net

Zinc: The use of zinc dust in the presence of an acid, such as hydrochloric acid, is another reported method for the reduction of nitroarenes. acs.orgmsu.edu Zinc can also be used in combination with other reagents. For instance, the reduction of nitrobenzene can be achieved using zinc and chlorotrimethylsilane (B32843) (TMSCl). nih.gov The electrochemical reduction of 1-bromo-4-nitrobenzene (B128438) at zinc electrodes has also been investigated as a route to form arylzinc compounds. chemchart.com

| Metal | Acid/Co-reagent | Notable Aspects |

| Iron (Fe) | HCl, Acetic Acid | Widely used, industrially relevant (Béchamp reduction). acs.org |

| Tin(II) Chloride (SnCl₂) | HCl | Effective but can lead to side reactions in some cases. researchgate.net |

| Zinc (Zn) | HCl, TMSCl | Can be used in chemical or electrochemical reductions. acs.orgnih.gov |

Transfer Hydrogenation Strategies

Transfer hydrogenation offers an alternative to the use of pressurized hydrogen gas by employing a hydrogen donor molecule in the presence of a catalyst. nih.gov This method is considered attractive for the conversion of nitroarenes to anilines. rsc.org

Common hydrogen donors include hydrazine, formic acid, isopropanol, and sodium borohydride. rsc.org For example, a magnetically recoverable palladium catalyst supported on superparamagnetic iron oxide nanoparticles (Pd@Fe₃O₄) has been used for the transfer hydrogenation of nitroarenes in water, using tetrahydroxydiboron (B82485) (THDB) as the hydrogen source. nih.gov However, this particular catalytic system led to complete debromination of 4-bromo-nitrobenzene. nih.gov Bismuth(I) catalysts have also been shown to be effective for transfer hydrogenation of nitroarenes using ammonia-borane as the hydrogen donor. mpg.de Molybdenum trioxide has also been demonstrated as an effective catalyst for the transfer hydrogenation of nitrobenzene using hydrazine hydrate. rsc.org

Partial Reduction Pathways and Formation of Intermediate Species (e.g., Hydroxylamines, Azoxy Compounds)

The reduction of nitroaromatics is a stepwise process that can be controlled to yield partially reduced intermediates such as nitroso, hydroxylamine, azoxy, and azo compounds. qianggroup.comthieme-connect.de The formation of these species is often dependent on the reaction conditions, particularly the pH and the nature of the reducing agent. thieme-connect.decdnsciencepub.com

Under neutral conditions, the reduction of substituted nitrobenzenes with magnesium in methanol (B129727) has been shown to produce azoxy compounds. cdnsciencepub.com The reaction is believed to proceed via the formation of a nitroso intermediate, which then condenses with a hydroxylamine intermediate. Alkaline conditions are also known to favor the formation of azoxy and azo compounds. google.com For instance, the reduction of nitrobenzene with copper nanoparticles in the presence of ethanolamine (B43304) at 55 °C initially forms azoxybenzene, which is then further reduced to azobenzene. scispace.com

The synthesis of N-aryl hydroxylamines can be challenging due to their propensity for further reduction or rearrangement. mdpi.com However, bimetallic catalysts, such as Pt-Sn, have been developed to improve the selectivity towards hydroxylamine formation. mdpi.com The reduction of nitroarenes to azo compounds can be achieved using nanosized iron, generated from the reaction of iron(II) chloride tetrahydrate with lithium. conicet.gov.ar This method is proposed to proceed through the condensation of nitrosobenzene (B162901) and aniline intermediates. conicet.gov.ar

Transformations of the Ethyl Substituent

The ethyl group on the aromatic ring of this compound can also undergo chemical transformations, most notably oxidation reactions.

Oxidation Reactions at the Ethyl Group (e.g., to Acetophenone (B1666503) derivatives)

The benzylic position of the ethyl group (the carbon atom directly attached to the benzene ring) is susceptible to oxidation, provided it has at least one hydrogen atom. masterorganicchemistry.comkhanacademy.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the entire alkyl side chain to a carboxylic acid group. masterorganicchemistry.com

To achieve a more controlled oxidation to an acetophenone derivative (a methyl ketone), specific synthetic strategies are typically required. Direct oxidation of the ethyl group to a ketone is not a standard, single-step transformation. Instead, the synthesis of the corresponding acetophenone derivative would likely involve a multi-step sequence, such as a Friedel-Crafts acylation of a suitable precursor followed by other functional group manipulations. doubtnut.commasterorganicchemistry.com For example, a general method for the synthesis of acetophenone derivatives involves the Friedel-Crafts acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. msu.edu

Reactivity of the Bromine Atom Beyond SNAr (e.g., Cross-Coupling Reactions)

Beyond nucleophilic aromatic substitution (SNAr), the bromine atom in this compound is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group influences the reactivity of the C-Br bond, while the ortho-ethyl group introduces significant steric considerations that can affect catalyst accessibility and reaction efficiency. researchgate.net Although specific studies on this compound are limited, a clear picture of its reactivity can be constructed by examining detailed research findings on closely related analogues, such as 1-bromo-4-nitrobenzene and 2-bromo-3-methyl-1-nitrobenzene.

These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simple precursors. The primary cross-coupling methods applicable to this substrate include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating a new carbon-carbon bond between the brominated aromatic ring and an organoboron compound. For substrates like this compound, this reaction facilitates the synthesis of biaryl compounds, which are common structures in pharmaceuticals and materials science. vulcanchem.com The reactivity of the C-Br bond is enhanced by the electron-withdrawing nitro group; however, the ortho-ethyl group poses a steric challenge. researchgate.net

In studies on analogous compounds, this steric hindrance is a critical factor. For instance, the asymmetric Suzuki-Miyaura coupling of 3-methyl-2-bromo-1-nitrobenzene with 1-naphthaleneboronic acid highlights the conditions necessary for such transformations. beilstein-journals.org The use of specialized chiral-bridged biphenyl (B1667301) monophosphine ligands is crucial for achieving high yield and enantioselectivity, demonstrating that tailored catalyst systems can overcome the steric hindrance imposed by an ortho-substituent. beilstein-journals.org Research on 1-bromo-4-nitrobenzene further illustrates the general conditions for these couplings. researchgate.netorgsyn.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Analogous Bromo-Nitrobenzene Compounds Click on a row to view more details.

| Aryl Bromide Analogue | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Methyl-2-bromo-1-nitrobenzene | 1-Naphthaleneboronic acid | Pd₂(dba)₃ (2.5) / L10 (6) | K₃PO₄ | THF | 50 | 99 | beilstein-journals.org |

| 1-Bromo-4-nitrobenzene | o-Tolylzinc chloride | Pd(PPh₃)₄ | - | THF | RT | 90 | orgsyn.org |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd-poly(AA) hybrid (0.045) | K₃PO₄ | Toluene/H₂O | 120 | 99 | researchgate.net |

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically a stilbene (B7821643) derivative. This reaction is widely used, and the bromo-nitroaromatic core is a common substrate. uncw.edumdpi.com The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. mdpi.com For 1-bromo-4-nitrobenzene, various palladium catalysts, including those supported on nanoparticles, have proven effective. mdpi.comrsc.org The choice of base and solvent is critical, with systems like potassium carbonate in dimethylformamide (DMF) being commonly employed. mdpi.comias.ac.in The presence of the ortho-ethyl group in this compound would be expected to influence the regioselectivity and rate of the reaction due to steric effects near the palladium center.

Table 2: Examples of Heck Reaction Conditions for 1-Bromo-4-nitrobenzene Click on a row to view more details.

| Alkene | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene | Pd@CS-ZnO (30 mg) | K₂CO₃ | DMF | - | up to 98 | mdpi.com |

| Styrene (from 1-bromoethylbenzene) | Pd(OAc)₂ (0.5) / Oxazolinyl ligand (0.55) | K₂CO₃ | DMA | 140 | 54-88 | rsc.org |

| Styrene | {[Ph₂PCH₂PPh₂CH=C(O)(C₁₀H₇)]PdCl₂} (0.001) | K₂CO₃ | H₂O/DMF | 110 | 96 | ias.ac.in |

Sonogashira Coupling

The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond, linking the aryl bromide to a terminal alkyne. This reaction is invaluable for synthesizing aryl alkynes, which are precursors to many complex molecules and conjugated materials. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine, which often doubles as the solvent. mdpi.commdpi.com Activated aryl bromides, including 1-bromo-4-nitrobenzene, are effective substrates, readily undergoing coupling under mild conditions. mdpi.com The reaction with this compound would provide access to 2-ethyl-4-alkynyl-1-nitrobenzene derivatives.

Table 3: Example of Sonogashira Coupling Conditions for 1-Bromo-4-nitrobenzene Click on a row to view more details.

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 | 85 | mdpi.com |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for preparing aryl amines. rsc.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org The reaction scope is broad, and aryl bromides with electron-withdrawing groups are generally reactive substrates. rsc.org The synthesis of N-aryl derivatives from this compound would be a key transformation, for which conditions can be inferred from protocols using substrates like 1-bromo-2-nitrobenzene and other aryl halides. rsc.orgtcichemicals.com The choice of a sterically hindered phosphine (B1218219) ligand, such as XPhos, is often critical for achieving high yields, especially with challenging substrates. tcichemicals.com

Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Halides Click on a row to view more details.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOᵗBu | Toluene | Reflux | tcichemicals.com |

| 1-Bromo-2-nitrobenzene | 3-Amino-1,2,4-triazine | Pd-catalyzed | - | - | Microwave | rsc.org |

Derivatization and Role As a Synthetic Intermediate

Precursor in the Synthesis of Functionalized Anilines

One of the most significant applications of 4-Bromo-2-ethyl-1-nitrobenzene is its role as a precursor to functionalized anilines. The reduction of the nitro group to a primary amine is a fundamental transformation in organic chemistry, yielding 4-Bromo-2-ethylaniline. sci-hub.st This reaction is a cornerstone for producing highly substituted aniline (B41778) derivatives, which are crucial components in medicinal chemistry and material science.

The conversion of the nitro group is typically achieved through catalytic hydrogenation or by using reducing agents such as iron or tin in an acidic medium. rsc.org The resulting aniline, 4-Bromo-2-ethylaniline, retains the bromine atom, which can be used for further functionalization, for example, in cross-coupling reactions. The reduction of nitroarenes is a well-established and efficient method for preparing anilines, which are key intermediates for agrochemicals, pharmaceuticals, dyes, and pigments. sci-hub.st The selective reduction of the nitro group in the presence of a halogen like bromine is a common and high-yielding process. sci-hub.st

Intermediate for Complex Organic Molecular Scaffolds

This compound serves as a pivotal building block for constructing more elaborate organic molecules. chemimpex.com Its functional groups provide handles for a variety of chemical reactions, enabling the assembly of complex molecular architectures.

The two primary reactive sites for derivatization are the nitro group and the bromine atom:

Reduction of the Nitro Group: As discussed, reduction yields an amino group, which is a key functional group in many biologically active molecules and can participate in a wide array of reactions, such as amide bond formation and diazotization. nih.gov

Substitution of the Bromine Atom: The bromine atom can be replaced by various nucleophiles. It is also a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

A notable example of its use is in the synthesis of a 4-nitrobromobenzene derivative that incorporates an ethylene (B1197577) glycol tetraacetic acid (EGTA) unit. acs.org This research highlights how the compound can be elaborated through a multi-step sequence—involving reactions like bromination, reduction, and cyclization—to create highly complex and functionalized molecules designed for specific applications, such as caged calcium compounds for biological imaging. acs.org The strategic modification of the compound's functional groups allows for the development of novel, biologically active structures. chemimpex.com

Table 1: Key Derivatization Reactions of this compound

| Reaction Type | Typical Reagents | Product Class | Reference |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C; or Sn, HCl; or Fe, HCl | Functionalized Anilines (e.g., 4-Bromo-2-ethylaniline) | rsc.org |

| Nucleophilic Aromatic Substitution | Hydroxide (B78521) ions (OH⁻), Amines (R-NH₂) | Substituted Nitrobenzenes (e.g., 4-Hydroxy-2-ethyl-1-nitrobenzene) |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

The vibrational characteristics of 4-Bromo-2-ethyl-1-nitrobenzene can be thoroughly analyzed by comparing experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra with theoretically predicted frequencies. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in this process. The B3LYP functional combined with a high-level basis set, such as 6-311++G(d,p), is commonly used for such analyses. irjet.netglobalresearchonline.net

The theoretical calculations yield harmonic frequencies, which are typically higher than the experimental values due to the neglect of anharmonicity. irjet.net To bridge this gap, the calculated frequencies are often scaled using appropriate scale factors. This scaling allows for a more accurate correlation between the computed and observed vibrational modes. globalresearchonline.net

A detailed vibrational assignment can be made with the aid of Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration. scirp.org For this compound, the vibrational spectrum is characterized by modes corresponding to the benzene (B151609) ring, the nitro group (NO₂), the ethyl group (C₂H₅), and the carbon-bromine (C-Br) bond.

Key Vibrational Modes:

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. globalresearchonline.net The ethyl group's C-H stretching modes would also appear in a similar, slightly lower frequency range.

NO₂ Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the 1570-1485 cm⁻¹ range, while the symmetric stretch is found between 1370-1320 cm⁻¹. globalresearchonline.net

C-C Vibrations: The stretching vibrations of the benzene ring are expected in the 1600-1400 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is expected at a lower frequency, typically in the range of 600-500 cm⁻¹.

The table below presents a hypothetical correlation of experimental and scaled theoretical vibrational frequencies for this compound, based on data from analogous compounds. irjet.netglobalresearchonline.net

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) | Vibrational Assignment |

| ~3080 | ~3085 | ~3082 | Aromatic C-H Stretch |

| ~2970 | ~2975 | ~2972 | Asymmetric C-H Stretch (CH₃) |

| ~2875 | ~2880 | ~2878 | Symmetric C-H Stretch (CH₂) |

| ~1530 | ~1535 | ~1533 | Asymmetric NO₂ Stretch |

| ~1345 | ~1350 | ~1348 | Symmetric NO₂ Stretch |

| ~1590 | ~1595 | ~1592 | C-C Ring Stretch |

| ~550 | ~555 | ~552 | C-Br Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound can be studied using UV-Vis spectroscopy, with theoretical insights provided by Time-Dependent Density Functional Theory (TD-DFT). irjet.netresearchgate.net The UV-Vis spectrum arises from electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjet.net

For nitroaromatic compounds, the electronic spectrum is influenced by the presence of the nitro group, which acts as a strong electron-withdrawing group and chromophore. The electronic transitions in this compound are expected to be of the π → π* and n → π* types, characteristic of aromatic systems with heteroatoms. The presence of the bromine atom and the ethyl group will cause shifts in the absorption maxima (λ_max) compared to unsubstituted nitrobenzene (B124822).

TD-DFT calculations can predict the excitation energies, oscillator strengths (f), and major contributing electronic transitions. researchgate.net These calculations are typically performed in both the gas phase and in various solvents to account for solvatochromic effects.

The table below shows predicted electronic absorption data for this compound, based on typical values for similar compounds. irjet.netglobalresearchonline.net

| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Transition |

| ~310 | ~0.001 | n → π |

| ~270 | ~0.305 | π → π (HOMO → LUMO) |

| ~220 | ~0.150 | π → π* (HOMO-1 → LUMO) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of this compound. The exact mass of the molecule is calculated to be 228.97384 Da. nih.gov HRMS provides experimental mass measurements with high accuracy, allowing for unambiguous formula confirmation.

In addition to accurate mass determination, mass spectrometry provides information about the molecule's structure through its fragmentation pattern upon electron ionization (EI). The fragmentation of this compound is expected to follow pathways characteristic of aromatic nitro compounds and alkylbenzenes.

Expected Fragmentation Pathways:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ group (46 Da), leading to a fragment ion [M - NO₂]⁺.

Loss of the Ethyl Group: Cleavage of the ethyl group (29 Da) can occur, resulting in an [M - C₂H₅]⁺ ion.

Loss of Bromine: The C-Br bond can cleave to produce an [M - Br]⁺ ion.

Other Fragments: Subsequent losses, such as the loss of CO from fragment ions, can also be observed. miamioh.edu

The table below lists the expected major fragments for this compound and their calculated exact masses.

| Fragment Ion | Chemical Formula | Calculated Exact Mass (Da) |

| [M]⁺ | [C₈H₈⁷⁹BrNO₂]⁺ | 228.9738 |

| [M - C₂H₅]⁺ | [C₆H₃⁷⁹BrNO₂]⁺ | 200.9425 |

| [M - NO₂]⁺ | [C₈H₈⁷⁹Br]⁺ | 182.9809 |

| [M - Br]⁺ | [C₈H₈NO₂]⁺ | 150.0555 |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 |

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Ethyl 1 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For substituted nitrobenzenes, DFT methods have been successfully employed to predict a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 4-bromo-2-ethyl-1-nitrobenzene is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation of the molecule. Due to the presence of the ethyl group, which has rotational freedom around the C-C single bond, a conformational analysis is necessary to identify the global minimum on the potential energy surface.

The geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). The calculations would reveal the bond lengths, bond angles, and dihedral angles of the most stable conformer. For this compound, the ethyl group is expected to orient itself to minimize steric hindrance with the adjacent nitro group. The nitro group itself may be slightly twisted out of the plane of the benzene (B151609) ring to alleviate steric strain.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C-NO₂ | ~1.48 Å |

| C-Br | ~1.90 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (ethyl) | ~1.53 Å | |

| C-H (ethyl) | ~1.10 Å | |

| Bond Angle | C-C-N | ~118° |

| O-N-O | ~124° | |

| C-C-Br | ~120° | |

| Dihedral Angle | C-C-N-O | ~10-20° (slight twist) |

Note: These values are illustrative and would be precisely determined from a specific DFT calculation.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which have lone pairs of electrons. The LUMO is anticipated to be centered on the nitro group, a strong electron-withdrawing group. This distribution is consistent with the intramolecular charge transfer that occurs upon photoexcitation in similar donor-acceptor systems. rsc.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, the most negative potential (red and yellow regions) would be located over the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue regions) would be found around the hydrogen atoms of the benzene ring and the ethyl group, while the area around the bromine atom would exhibit a region of slightly positive potential (σ-hole), making it susceptible to nucleophilic interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These theoretical predictions can be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies (IR and Raman) can be calculated. These computed frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model.

Table 2: Comparison of Experimental and Predicted Spectroscopic Data for this compound

| Parameter | Experimental Value | Predicted Value (Illustrative) |

| ¹H NMR (δ, ppm) | ||

| Aromatic Protons | 7.5 - 8.4 | ~7.6 - 8.5 |

| Ethyl-CH₂ | 2.5 - 3.0 | ~2.8 |

| Ethyl-CH₃ | ~1.2 | ~1.3 |

| ¹³C NMR (δ, ppm) | ||

| C-NO₂ | ~148 | ~147 |

| C-Br | ~130 | ~128 |

| Ethyl-CH₂ | ~28 | ~29 |

| IR (cm⁻¹) | ||

| NO₂ asymm. stretch | ~1520 | ~1525 (scaled) |

| NO₂ symm. stretch | ~1350 | ~1355 (scaled) |

Note: Experimental data sourced from commercially available information. mdpi.com Predicted values are illustrative based on typical DFT accuracy.

Quantitative Reactivity Descriptors and Reactivity Site Prediction

Table 3: Illustrative Global Reactivity Descriptors for a Substituted Nitrobenzene (B124822)

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~4.5 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~2.5 eV |

| Electrophilicity Index (ω) | χ²/2η | ~4.05 eV |

Note: Values are illustrative and depend on the specific DFT method and basis set used.

Local reactivity descriptors, such as the Fukui functions, can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this compound, the sites for nucleophilic attack are predicted to be the carbon atoms ortho and para to the strongly deactivating nitro group.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are powerful tools for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.

Transition State Identification and Reaction Pathway Energetics

A common reaction for halo-nitroaromatic compounds is nucleophilic aromatic substitution (SₙAr). Computational studies can model the reaction of this compound with a nucleophile. The reaction typically proceeds through a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex.

DFT calculations can locate the transition state for the formation of the Meisenheimer complex and the transition state for the departure of the leaving group (bromide). The energies of the reactants, transition states, intermediate, and products can be calculated to construct a reaction energy profile. This profile provides the activation energies for each step, allowing for the determination of the rate-determining step. For many SₙAr reactions of nitroaromatics, the decomposition of the intermediate is the rate-determining step. The presence of the ethyl group ortho to the nitro group may introduce steric effects that influence the stability of the intermediate and the transition states.

Quantitative Structure-Activity Relationship (QSAR) Studies focused on Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or chemical reactivity. oup.com These models are built upon the principle that the properties of a chemical are a function of its molecular structure. For nitroaromatic compounds, QSAR studies are frequently employed to predict properties like toxicity, which is often linked to their chemical reactivity. oup.comisca.me Specifically, the electrophilic nature of the nitroaromatic ring system is a key determinant of its reactivity towards biological nucleophiles. researchgate.net

While no specific QSAR models for the chemical reactivity of this compound have been published, models developed for the broader class of nitrobenzene derivatives can provide significant insights. isca.medergipark.org.tr These models typically use a combination of molecular descriptors to quantify different aspects of the molecular structure. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. For nitroaromatics, descriptors such as the energy of the LUMO (ELUMO), electron affinity, and various charge-based parameters are crucial. isca.memdpi.com A lower ELUMO indicates a greater susceptibility to nucleophilic attack, a common reaction pathway for these compounds. researchgate.netasme.org The strong electron-withdrawing nitro group in this compound, along with the bromine atom, significantly lowers its LUMO energy, enhancing its electrophilic reactivity.

Steric Descriptors: These account for the size and shape of the molecule. Descriptors like molar refractivity or specific steric parameters can influence how a molecule interacts with a binding site or another reactant. isca.me The ethyl group at the ortho position to the nitro group in this compound introduces steric hindrance, which can modulate the accessibility of adjacent positions on the ring to incoming reagents.

Topological and Quantum-Chemical Descriptors: These include a wide range of calculated parameters such as molecular weight, polarizability, hyperpolarizability, and descriptors derived from the conductor-like screening model (COSMO), which relate to the molecule's interaction with a solvent. dergipark.org.trdergipark.org.tr

A typical QSAR equation for predicting reactivity (or a reactivity-linked property like toxicity) might take the following linear form:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

For this compound, the key descriptors influencing its chemical reactivity would likely be related to its electrophilicity. The presence of both a nitro group and a halogen is known to increase the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. oup.com

Table 2: Relevant QSAR Descriptors for Predicting the Chemical Reactivity of this compound

| Descriptor Class | Specific Descriptor | Significance for this compound |

|---|---|---|

| Electronic | Energy of LUMO (ELUMO) | A low ELUMO, due to the -NO2 and -Br groups, indicates high electrophilicity and susceptibility to nucleophilic attack. isca.memdpi.com |

| Electron Affinity | High electron affinity suggests the molecule can readily accept an electron, initiating reduction processes common for nitroaromatics. isca.me | |

| Net Atomic Charges | The charge distribution reveals the most likely sites for electrophilic and nucleophilic interactions. The carbons attached to the -NO2 and -Br groups are expected to be electropositive. | |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, influencing non-covalent interactions. |

| Steric Hindrance Parameters | The ortho-ethyl group can sterically hinder reactions at the nitro group or the adjacent carbon atom. | |

| Hydrophobic | log P | Determines the compound's partitioning behavior in heterogeneous systems, affecting its bioavailability and access to reaction sites. isca.me |

| Quantum-Chemical | Polarizability/Hyperpolarizability | These descriptors relate to the molecule's response to an external electric field and are correlated with its electronic reactivity. dergipark.org.tr |

By analyzing these descriptors, a QSAR model could predict, for example, the rate constant for the reaction of this compound with a specific nucleophile. Such models are invaluable for screening large numbers of compounds for potential reactivity and toxicity without the need for extensive experimental testing. oup.com

Environmental Transformation and Chemical Degradation Pathways of Substituted Nitrobenzenes

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 4-bromo-2-ethyl-1-nitrobenzene, the primary abiotic degradation pathways are photochemical transformation and hydrolysis.

Photochemical Transformation Processes in Aromatic Nitro Compounds

Photochemical transformation is a key process for the removal of nitroaromatic compounds from the environment. researchgate.net This process involves the absorption of light energy, which can lead to the degradation of the compound. The photodegradation of nitroaromatic compounds can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.

The nitro group in compounds like this compound is a chromophore, meaning it can absorb ultraviolet (UV) light. This absorption can excite the molecule to a higher energy state, making it more reactive. mdpi.com The orientation of the nitro group relative to the aromatic ring can influence the photochemical reaction rate and mechanism. nih.gov For some nitro-polycyclic aromatic hydrocarbons, a nitro group perpendicular to the aromatic ring can lead to a rapid rearrangement to a nitrite, followed by further transformation. nih.gov

The presence of a bromine atom can also influence photodegradation. Studies on brominated flame retardants have shown that photodegradation can occur via debromination, the removal of the bromine atom. oecd.org The primary process in the photodegradation of some new brominated flame retardants was found to be the nucleophilic reaction of the bromine atom on the benzene (B151609) ring, with a preference for removing the bromine and then the ethyl group. mdpi.com The solvent or medium in which the compound is present can also significantly affect the photodegradation kinetics. epa.gov For instance, the photodegradation rates of some nitro-polycyclic aromatic hydrocarbons were found to be faster in chloroform (B151607) than in acetonitrile (B52724) or water mixtures. epa.gov

While direct photolysis is a potential degradation pathway for this compound in sunlit surface waters and the atmosphere, its efficiency would depend on factors such as water clarity and the presence of other substances that can quench the excited state. who.int

Hydrolysis and Chemical Stability Under Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound towards hydrolysis under typical environmental conditions (neutral pH) is expected to be relatively high. The carbon-bromine bond on an aromatic ring is generally resistant to hydrolysis.

However, under more extreme conditions, such as high pH (alkaline hydrolysis), degradation can occur. For some brominated nitroaromatic compounds, alkaline hydrolysis can lead to the production of brominated nitrophenols. For example, 1,3-dibromo-5-nitrobenzene (B1662017) degrades under strong bases to form 3-bromo-5-nitrophenol. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but can make it more susceptible to nucleophilic attack, which is a key step in alkaline hydrolysis.

Biotic Degradation Mechanisms (Microbial Transformation Studies)

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a crucial process for the removal of many environmental pollutants. The biodegradation of nitroaromatic compounds has been extensively studied, and several pathways have been elucidated for compounds with similar structures to this compound. nih.govnih.gov The presence of both a nitro group and a halogen atom makes the biodegradation of this compound a complex process.

Aerobic Degradation Pathways of Substituted Nitroaromatics

Under aerobic conditions (in the presence of oxygen), bacteria have evolved several strategies to degrade nitroaromatic compounds. nih.gov These pathways often involve the initial removal or transformation of the nitro group. For some nitroaromatic compounds, the degradation can proceed via:

Dioxygenase attack: A dioxygenase enzyme can insert two hydroxyl groups onto the aromatic ring, leading to the spontaneous elimination of the nitro group as nitrite. mdpi.com This is a common initial step in the degradation of nitrobenzene (B124822) and some nitrotoluenes. nih.gov

Monooxygenase attack: A monooxygenase enzyme can add a single oxygen atom, leading to the elimination of the nitro group from nitrophenols. nih.gov

Reduction of the nitro group: The nitro group can be reduced to a hydroxylamino group (-NHOH), which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound. This product can then be a substrate for ring cleavage. nih.gov

For halogenated nitroaromatic compounds, the removal of the halogen is also a critical step. The degradation of chlorinated nitrophenols by various bacteria has been shown to involve the cleavage of the chloride bond. mdpi.com Fungi have also demonstrated the ability to degrade halogenated nitrophenols. mdpi.comresearchgate.net

The aerobic degradation of this compound would likely involve one of these initial attacks on the nitro group, followed by or concurrent with the removal of the bromine atom. The ethyl group may also be oxidized.

Interactive Data Table: Aerobic Degradation of Related Nitroaromatic Compounds

| Compound | Microorganism | Initial Reaction | Key Intermediates | Reference |

| Nitrobenzene | Comamonas sp. JS765 | Dioxygenation | Catechol | mdpi.com |

| 2-Chloro-4-nitrophenol | Burkholderia sp. | Chloride cleavage | Hydroquinone | mdpi.com |

| 4-Nitrotoluene | Mycobacterium sp. strain HL 4-NT-1 | Nitro group reduction | 4-Hydroxylaminotoluene, 6-Amino-m-cresol | nih.gov |

| 2,4-Dinitrotoluene | Burkholderia sp. strain DNT | Dioxygenation | 4-Methyl-5-nitrocatechol | nih.gov |

Anaerobic Degradation Pathways of Substituted Nitroaromatics

Under anaerobic conditions (in the absence of oxygen), the primary transformation of nitroaromatic compounds is the reduction of the nitro group. mdpi.com This reduction is often the first and most rapid step in their anaerobic biodegradation. mdpi.comannualreviews.org The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to reductive attack. annualreviews.org

The reduction of the nitro group typically proceeds sequentially to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov This reduction is catalyzed by nitroreductase enzymes. mdpi.com The resulting aromatic amine is generally less toxic than the parent nitroaromatic compound but may still be persistent. mdpi.com

For some compounds, complete mineralization can occur under anaerobic conditions. For example, some anaerobic bacteria can reduce 2,4,6-trinitrotoluene (B92697) (TNT) to triaminotoluene. nih.gov The degradation of halogenated organic compounds under anaerobic conditions often involves reductive dehalogenation, where the halogen is replaced by a hydrogen atom. mdpi.com

The anaerobic degradation of this compound would likely begin with the reduction of the nitro group to form 4-bromo-2-ethylaniline. Subsequent reductive debromination could then occur, leading to 2-ethylaniline.

Interactive Data Table: Anaerobic Transformation of Related Nitroaromatic Compounds

| Compound | Condition/Microorganism | Primary Transformation | Major Product | Reference |

| 2,4,6-Trinitrotoluene (TNT) | Desulfovibrio sp. | Nitro group reduction | 2,4,6-Triaminotoluene | nih.gov |

| Nitrobenzene | Anaerobic sludge | Nitro group reduction | Aniline (B41778) | mdpi.com |

| Hexabromocyclododecane (HBCD) | Iron sulfide (B99878) (FeS) | Reductive debromination | 1,5,9-Cyclododecatriene | researchgate.net |

| Tetrabromobisphenol A (TBBPA) | Anaerobic consortium | Reductive debromination | Bisphenol A (BPA) | researchgate.net |

Enzymatic Mechanisms Involved in Nitro Group Reduction and Aromatic Ring Cleavage

A variety of enzymes are responsible for the degradation of nitroaromatic compounds. Nitroreductases are a key class of enzymes that catalyze the reduction of the nitro group. mdpi.com These enzymes are found in a wide range of aerobic and anaerobic bacteria and fungi. nih.govannualreviews.org They can be oxygen-insensitive (Type I) or oxygen-sensitive (Type II). mdpi.com Type I nitroreductases are often involved in the initial steps of aerobic degradation pathways that proceed via reduction. doubtnut.com

Dioxygenases and monooxygenases are critical for the oxidative degradation of aromatic compounds. nih.govmdpi.com Rieske non-heme iron aromatic ring-hydroxylating oxygenases are a family of enzymes that can initiate the degradation of a variety of aromatic compounds, including nitroaromatics, by adding two hydroxyl groups to the ring. nih.gov

Following the initial transformations and removal of substituents, the aromatic ring is typically cleaved. This is accomplished by ring-cleavage dioxygenases , which break the aromatic ring between or adjacent to the hydroxyl groups. The resulting aliphatic products are then further metabolized through central metabolic pathways. nih.gov

For this compound, a consortium of microorganisms with a diverse set of enzymes would likely be required for complete mineralization. This would involve nitroreductases for the reduction of the nitro group, dehalogenases for the removal of bromine, and oxygenases for the hydroxylation and subsequent cleavage of the aromatic ring.

Q & A

Basic: What are the common synthetic routes for preparing 4-Bromo-2-ethyl-1-nitrobenzene in laboratory settings?

Answer:

this compound can be synthesized through sequential electrophilic aromatic substitution (EAS) reactions. A typical approach involves:

Ethylation : Introduce the ethyl group via alkylation of a bromobenzene precursor (e.g., using ethyl chloride and a Lewis acid like AlCl₃).

Nitration : Treat the intermediate (e.g., 2-ethylbromobenzene) with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to direct the nitro group to the para position relative to bromine.

Purification : Use column chromatography (hexane:ethyl acetate, 9:1) or recrystallization (ethanol/water) to isolate the product.

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR.

Basic: How is this compound characterized to confirm its structure?

Answer:

Structural confirmation involves:

- 1H NMR : Aromatic protons appear as a doublet (δ 8.2–8.4 ppm, C1-H), a triplet (δ 7.5–7.7 ppm, C3-H), and a quartet (δ 2.5–3.0 ppm, ethyl-CH₂).

- 13C NMR : Peaks at ~148 ppm (NO₂), ~130 ppm (C-Br), and ~28 ppm (ethyl-CH₂).

- IR Spectroscopy : Strong absorptions at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

- Mass Spectrometry : Molecular ion peak at m/z 244 (M⁺).

- X-ray Crystallography : Refine crystal structures using SHELX software to resolve bond angles and torsional strain.

Advanced: What factors influence the regioselectivity during the nitration of bromoethylbenzene derivatives to yield this compound?

Answer:

Regioselectivity is governed by:

- Electronic Effects : The ethyl group (electron-donating, ortho/para-directing) competes with bromine (electron-withdrawing, meta-directing). Nitration under kinetic control (low temperature) favors the para position relative to bromine.

- Steric Effects : The ethyl group’s bulk may hinder ortho substitution.

- Validation : Analyze isomer ratios via GC-MS or HPLC. Optimize conditions using mixed acids (e.g., HNO₃ in H₂SO₄) at 0°C.

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound across studies?

Answer:

Contradictions may arise from:

- Purity Issues : Recrystallize the compound multiple times (e.g., using ethanol) and confirm purity via HPLC.

- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms.

- Solvent Artifacts : Compare NMR spectra in standardized solvents (e.g., CDCl₃).

- Data Reproducibility : Cross-validate with X-ray structures (SHELX-refined) and replicate experiments under identical conditions.

Advanced: What are the challenges in utilizing this compound as a precursor in cross-coupling reactions?

Answer:

Challenges include:

- Steric Hindrance : The ethyl and nitro groups impede catalyst access to the bromine atom.

- Electronic Deactivation : The nitro group reduces electrophilicity at the bromine site.

Methodological Solutions : - Use Pd(PPh₃)₄ with microwave-assisted heating (120°C, DMF) to enhance reactivity.

- Employ bulky ligands (e.g., SPhos) to stabilize the catalyst.

- Monitor coupling efficiency via MALDI-TOF or GC-MS.

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Storage : Keep in a dark, airtight container at 4°C, away from oxidizers.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Follow institutional guidelines for halogenated nitro compounds.

Advanced: How does the electronic nature of substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

- Nitro Group : Strong electron-withdrawing effect activates the ring for NAS but directs nucleophiles to the meta position relative to itself.

- Ethyl Group : Electron-donating effect may counteract deactivation locally, enabling substitution at the bromine site under high-temperature conditions (e.g., 150°C with NH₃ in DMSO).

- Mechanistic Study : Use DFT calculations to map charge distribution and predict reactive sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products